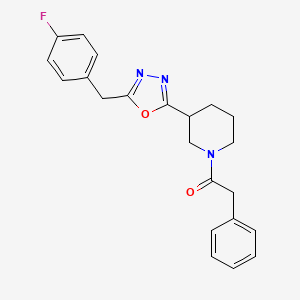

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone

Description

Propriétés

IUPAC Name |

1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c23-19-10-8-17(9-11-19)13-20-24-25-22(28-20)18-7-4-12-26(15-18)21(27)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUCDELJBOKYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone represents a novel class of bioactive molecules that incorporate a piperidine moiety, an oxadiazole ring, and a fluorobenzyl group. This unique structural composition suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to interact with biological systems.

- Oxadiazole Ring : A five-membered heterocyclic compound that has shown significant biological activity, particularly in anticancer and antimicrobial applications.

- Fluorobenzyl Group : The presence of the fluorine atom enhances the electronic properties of the molecule, potentially increasing its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives often exhibit significant anticancer properties. For instance, a study focusing on 1,2,4-oxadiazole derivatives demonstrated their effectiveness against various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the oxadiazole ring in our compound may similarly contribute to its anticancer potential.

Antimicrobial Properties

Compounds containing oxadiazole structures have also been evaluated for antimicrobial activity. For example, derivatives have shown moderate to high efficacy against various bacterial strains and fungi . Given the structural similarities, it is plausible that 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone may exhibit comparable antimicrobial effects.

The mechanism by which this compound exerts its biological effects likely involves:

- Target Interaction : The oxadiazole ring may facilitate binding to specific enzymes or receptors involved in cancer proliferation or microbial resistance.

- Modulation of Signaling Pathways : By interacting with molecular targets, the compound could modulate key signaling pathways that regulate cell growth and survival.

Synthesis and Evaluation

Recent studies have synthesized various oxadiazole derivatives and evaluated their biological activities. For instance:

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| 7a | Anticancer | 12.5 | MCF-7 |

| 7b | Antimicrobial | 15.0 | E. coli |

| 7c | Antifungal | 10.0 | C. albicans |

These compounds were synthesized using methods similar to those proposed for our target compound, emphasizing the importance of structural modifications in enhancing biological activity .

Comparaison Avec Des Composés Similaires

1-(4-Substituted-phenyl)-2-[(5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Derivatives

Key Features :

- Core : 1,3,4-Oxadiazole with a thioether-linked pyrimidinylpropyl group at position 3.

- Substituents : Varied aryl groups at the phenyl ring (e.g., 4-chloro, 4-nitro).

- Bioactivity : Demonstrated dose-dependent cytotoxicity against cancer cell lines, with activity linked to the electron-withdrawing substituents on the phenyl ring .

Comparison: The target compound replaces the pyrimidinylpropyl-thio group with a 4-fluorobenzyl group, which may enhance lipophilicity and improve blood-brain barrier penetration.

3-[5-(Substituted Aryl)-1,3,4-Oxadiazol-2-yl]-1-(4-Phenoxyphenyl)propan-1-one Derivatives

Key Features :

- Core : 1,3,4-Oxadiazole with substituted aryl groups (e.g., 2-naphthyloxymethyl, 3,4-dimethoxyphenyl).

- Bioactivity : Anti-inflammatory activity (e.g., 65.63% inhibition for 4d, 62.50% for 4i) in carrageenan-induced edema models .

Comparison: The target compound lacks the phenoxyphenyl-propanone scaffold but retains the oxadiazole-piperidine-ethanone framework.

N-Substituted Derivatives of 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]Propanamide

Key Features :

- Core : Sulfonyl-piperidinyl-oxadiazole with a sulfanylpropanamide side chain.

- Bioactivity : Evaluated for hemolytic toxicity, with low hemolysis (<10%) at 100 µg/mL .

Comparison: The target compound replaces the sulfonyl and propanamide groups with a phenylethanone moiety. This modification likely reduces hemolytic risk while maintaining piperidine-oxadiazole interactions critical for target binding .

Pharmacokinetic and Toxicity Profiles

Molecular Docking and Mechanism Insights

The 4-fluorobenzyl group may enhance π-π stacking with hydrophobic enzyme pockets, while the phenylethanone moiety could stabilize hydrogen bonds via its ketone group .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound comprises a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a 4-fluorobenzyl group and a phenylethanone side chain. The oxadiazole ring introduces electron-withdrawing properties, while the fluorine atom on the benzyl group enhances lipophilicity and modulates electronic effects . The piperidine ring provides conformational flexibility, which may influence binding to biological targets. Methodologically, bond lengths and angles can be determined via X-ray crystallography or computational modeling (e.g., DFT calculations) to predict reactivity .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃) .

- Step 2 : Functionalization of the piperidine ring with the phenylethanone group via nucleophilic substitution or coupling reactions .

- Step 3 : Introduction of the 4-fluorobenzyl group using alkylation or Suzuki-Miyaura coupling . Optimization strategies include:

- Using catalysts (e.g., Pd for cross-coupling) to enhance efficiency .

- Monitoring reaction progress via HPLC or TLC to isolate intermediates .

Q. How is the compound characterized to confirm purity and structural integrity?

Advanced analytical techniques are employed:

- NMR spectroscopy (¹H/¹³C) to verify proton environments and connectivity .

- Mass spectrometry (MS) for molecular weight confirmation .

- HPLC with UV/Vis detection to assess purity (>95% typically required for biological assays) .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to receptors like kinases or GPCRs. The oxadiazole and fluorobenzyl groups are critical for hydrogen bonding and hydrophobic interactions, respectively . Free energy calculations (e.g., MM-PBSA) quantify binding affinities, guiding structural modifications .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism (e.g., oxadiazole ring protonation states) or stereochemical ambiguity. Strategies include:

- 2D NMR (COSY, NOESY) to resolve overlapping signals .

- X-ray crystallography for unambiguous stereochemical assignment .

- Isotopic labeling (e.g., ¹⁹F NMR) to track fluorine environments .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .

- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors) .

Q. How does the fluorine substituent impact pharmacokinetic properties?

The 4-fluorobenzyl group enhances metabolic stability by resisting CYP450-mediated oxidation. It also increases logP (lipophilicity), improving membrane permeability. These effects are quantified via:

- LogP measurements (shake-flask method or computational tools like ChemAxon) .

- Microsomal stability assays to track metabolic degradation .

Methodological Challenges and Solutions

Addressing low yields in oxadiazole ring formation

- Problem : Cyclization steps often suffer from side reactions (e.g., over-oxidation).

- Solution : Use POCl₃ as a dehydrating agent under inert atmosphere (N₂/Ar) and optimize temperature (90–100°C) .

Improving solubility for biological testing

- Problem : High hydrophobicity limits aqueous solubility.

- Solution :

- Synthesize water-soluble prodrugs (e.g., phosphate esters) .

- Use co-solvents (DMSO/PEG 400) in assays, ensuring <0.1% final concentration to avoid cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.